

Fmoc-D-Tyr(Bzl)-OH molecular weight and structure

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Compound of Interest

Compound Name: **Fmoc-D-Tyr(Bzl)-OH**

Cat. No.: **B613473**

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In-Depth Technical Guide to Fmoc-D-Tyr(Bzl)-OH

This guide provides a comprehensive overview of the chemical properties, structure, and applications of (2R)-2-[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-[4-(phenylmethoxy)phenyl]propanoic acid, commonly known as **Fmoc-D-Tyr(Bzl)-OH**. This derivative of D-tyrosine is a critical reagent in synthetic organic chemistry, particularly in the field of peptide synthesis.

Core Molecular Data

Fmoc-D-Tyr(Bzl)-OH is a protected amino acid widely utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the amine, while the benzyl (Bzl) group protects the hydroxyl function of the tyrosine side chain. This strategic protection allows for the sequential and controlled addition of amino acids to a growing peptide chain.

Property	Value	Reference
Molecular Weight	493.55 g/mol	[1] [2] [3]
Molecular Formula	C31H27NO5	[1] [2] [3]
CAS Number	138775-48-1	[1] [2] [3]
Appearance	White to off-white powder	
Melting Point	157-161 °C	[4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[4]
Storage Temperature	2-8°C	[4]

Chemical Structure

The chemical structure of **Fmoc-D-Tyr(Bzl)-OH** is characterized by a central D-tyrosine core. The alpha-amino group is protected by the Fmoc group, and the phenolic hydroxyl group of the tyrosine side chain is protected by a benzyl ether linkage.

Structural Representations:

- SMILES: O=C(O)--INVALID-LINK--CC1=CC=C(OCC2=CC=CC=C2)C=C1
- InChI: InChI=1S/C31H27NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)/t29-/m1/s1[\[5\]](#)

Experimental Protocols

The primary application of **Fmoc-D-Tyr(Bzl)-OH** is in Fmoc-based solid-phase peptide synthesis. Below is a generalized protocol for the coupling of **Fmoc-D-Tyr(Bzl)-OH** to a resin-bound peptide chain.

Materials:

- **Fmoc-D-Tyr(Bzl)-OH**
- Peptide synthesis resin (e.g., Rink Amide resin) with a free amine group
- Coupling reagent (e.g., HBTU, HATU)
- Base (e.g., DIPEA, NMM)
- Solvent (e.g., DMF, NMP)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Washing solvents (e.g., DMF, DCM)

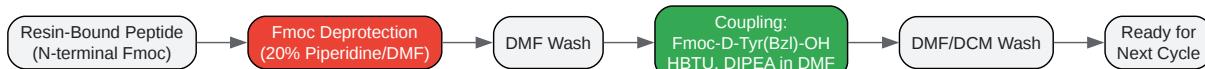
Protocol for a Single Coupling Cycle:

- Resin Swelling: The resin is swelled in a suitable solvent like DMF for 30-60 minutes.
- Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with a 20% piperidine solution in DMF for 5-20 minutes. This step is typically repeated once.
- Washing: The resin is thoroughly washed with DMF to remove residual piperidine and cleaved Fmoc-adducts.
- Amino Acid Activation: A solution of **Fmoc-D-Tyr(Bzl)-OH** (typically 3-5 equivalents relative to the resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF is prepared and allowed to pre-activate for a few minutes.
- Coupling: The activated amino acid solution is added to the washed, deprotected resin. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation.
- Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.
- Optional Capping: To block any unreacted amine groups, the resin can be treated with an acetic anhydride solution.

- Cycle Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

Experimental Workflow

The following diagram illustrates the key steps in a single coupling cycle of **Fmoc-D-Tyr(Bzl)-OH** during solid-phase peptide synthesis.



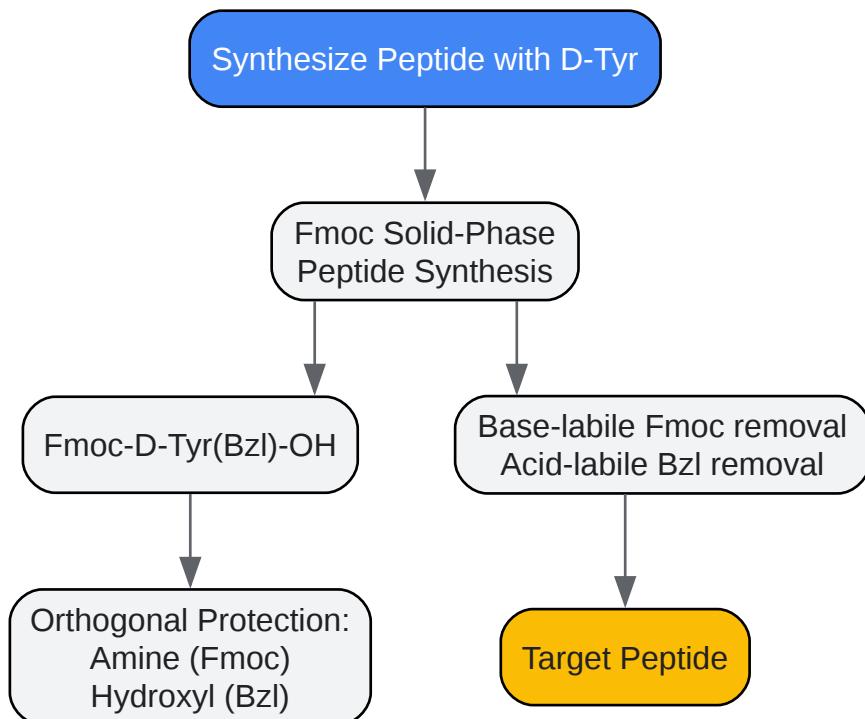
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Caption: A single coupling cycle in Fmoc-SPPS.

Signaling Pathways and Logical Relationships

While **Fmoc-D-Tyr(Bzl)-OH** itself is not directly involved in biological signaling pathways, the peptides synthesized using this building block can be designed to interact with a multitude of cellular signaling cascades. For instance, a synthetic peptide containing D-tyrosine could be designed as an antagonist for a receptor that normally binds an L-tyrosine-containing endogenous ligand. The D-amino acid would provide resistance to enzymatic degradation, prolonging its biological activity.

The logical relationship in its application is a straightforward synthetic strategy:

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